molecular formula C18H13F2N5OS B2658869 1-(2,5-difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1251598-00-1

1-(2,5-difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2658869
CAS No.: 1251598-00-1
M. Wt: 385.39
InChI Key: PNLJMXTYBSURFR-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The presence of fluorine atoms and a thiazole ring in its structure suggests that this compound may exhibit unique chemical and biological properties.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,5-difluoroaniline, 2-methoxybenzaldehyde, and thioamide.

    Formation of Thiazole Ring: The thiazole ring can be formed via a Hantzsch thiazole synthesis, which involves the condensation of 2-methoxybenzaldehyde with thioamide under acidic conditions.

    Triazole Formation: The 1,2,3-triazole ring is often synthesized using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves the reaction of an azide derivative of 2,5-difluoroaniline with an alkyne derivative of the thiazole compound.

    Final Coupling: The final step involves coupling the triazole-thiazole intermediate with an amine group to form the desired compound.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines or dihydrotriazoles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or dihydrotriazoles.

    Substitution: Introduction of various functional groups on the phenyl ring.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as an antimicrobial or antifungal agent due to the presence of the triazole ring.
  • Explored for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
  • Studied for its potential anti-inflammatory and anticancer properties.

Industry:

  • Used in the development of new materials with specific chemical properties.
  • Potential applications in the agrochemical industry as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The fluorine atoms may enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

    1-(2,4-Difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine: Similar structure but with different fluorine substitution pattern.

    1-(2,5-Difluorophenyl)-4-(4-(2-hydroxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness:

  • The specific substitution pattern of fluorine atoms and the presence of a methoxy group confer unique chemical and biological properties.
  • The combination of a triazole and thiazole ring system is relatively rare and may offer distinct advantages in terms of biological activity and chemical reactivity.

Properties

IUPAC Name

3-(2,5-difluorophenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5OS/c1-26-15-5-3-2-4-11(15)13-9-27-18(22-13)16-17(21)25(24-23-16)14-8-10(19)6-7-12(14)20/h2-9H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLJMXTYBSURFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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